3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid, also known as FPP, is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which play a crucial role in regulating pain, inflammation, and other physiological processes. Inhibition of FAAH by FPP leads to increased levels of endocannabinoids, which has been shown to have therapeutic potential in various diseases.
Mechanism of Action
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). This leads to increased levels of endocannabinoids, which activate cannabinoid receptors in the body. Activation of these receptors has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain and peripheral organs. This leads to activation of cannabinoid receptors, which has been shown to have various physiological effects, including pain relief, reduction of anxiety, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid in lab experiments is its high selectivity for FAAH, which allows for specific inhibition of this enzyme without affecting other enzymes in the body. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
Future research on 3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid could focus on its potential therapeutic applications in other diseases, such as cancer, epilepsy, and neurodegenerative disorders. In addition, further studies could investigate the long-term effects of this compound on endocannabinoid signaling and the potential for tolerance or dependence. Finally, the development of more soluble analogs of this compound could improve its utility in experimental settings.
Synthesis Methods
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid can be synthesized using a multistep process involving the reaction of 2-piperidone with 5-fluoronicotinoyl chloride, followed by reaction with 3-bromopropionic acid. The final product is obtained through purification using column chromatography.
Scientific Research Applications
3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been shown to have analgesic effects in animal models of chronic pain and neuropathic pain. This compound has also been investigated for its anxiolytic properties in animal models of anxiety disorders. In addition, this compound has been shown to have anti-inflammatory effects in models of inflammatory bowel disease and arthritis.
properties
IUPAC Name |
3-[1-(5-fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-10-4-6-12(16-9-10)14(20)17-8-2-1-3-11(17)5-7-13(18)19/h4,6,9,11H,1-3,5,7-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUAGNCLURVSKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCC(=O)O)C(=O)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.